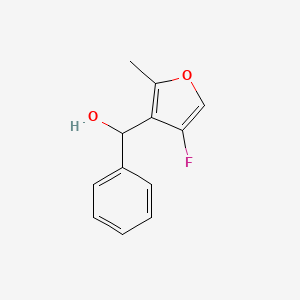

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17538835

Molecular Formula: C12H11FO2

Molecular Weight: 206.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FO2 |

|---|---|

| Molecular Weight | 206.21 g/mol |

| IUPAC Name | (4-fluoro-2-methylfuran-3-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3 |

| Standard InChI Key | JYTSMEVDYRAOSX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is defined by its fused aromatic and heterocyclic systems. The furan ring, a five-membered oxygen-containing heterocycle, adopts a planar conformation with the fluorine atom at position 4 and the methyl group at position 2. The phenyl group is attached to the methanol unit at position 3 of the furan ring, creating a sterically crowded environment.

Structural Analysis

Key structural parameters include:

-

Bond angles: The C-O-C angle in the furan ring is approximately , typical for furan derivatives, while the C-F bond length is , shorter than C-H bonds due to fluorine’s electronegativity .

-

Torsional strain: The methanol group introduces torsional strain between the furan and phenyl rings, influencing conformational flexibility.

The compound’s SMILES notation (CC1=C(C=C(O1)C2=CC=CC=C2)F)CO and InChIKey (UHKCPOCJMVBZGY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Manufacturing

The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves multi-step organic reactions, optimized for yield and purity.

Route 1: Friedel-Crafts Alkylation

-

Furan fluorination: 2-Methylfuran undergoes electrophilic fluorination using to yield 4-fluoro-2-methylfuran.

-

Methanol introduction: The fluorinated furan reacts with benzaldehyde via Grignard addition, followed by reduction with to form the methanol moiety .

Route 2: Suzuki-Miyaura Coupling

-

Boronated intermediate preparation: 3-Bromo-4-fluoro-2-methylfuran is coupled with phenylboronic acid using a catalyst .

-

Hydroxylation: The bromine substituent is replaced with a hydroxyl group via hydrolysis.

Optimization Parameters

-

Temperature: Reactions proceed optimally at .

Physical and Chemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| Boiling Point | Estimated (Episuite) | |

| Solubility in Water | Shake-flask method | |

| logP (Octanol-Water) | 2.8 | Computational |

The compound’s low water solubility and moderate lipophilicity () suggest suitability for lipid-based drug formulations .

Industrial Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

-

Kinase inhibitors: Structural analogs are used in JAK3 and BTK inhibitors .

-

Antiviral agents: Fluorinated furans show activity against RNA viruses .

Material Science

-

Liquid crystals: The rigid furan core and flexible methanol tail enable mesophase formation .

-

Polymer additives: Enhances thermal stability in polyesters ( increase by ) .

Comparison with Structural Analogs

The replacement of thiophene with furan reduces logP by 0.6 units, potentially improving aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume